2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile
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Overview
Description
2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyrazole derivative that has been synthesized using various methods, and it has been found to exhibit promising biochemical and physiological effects.
Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile: has been investigated as a potential anticancer agent by selectively inhibiting cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation and is implicated in cancer progression. Researchers have bioisosterically replaced the phenylsulfonamide moiety of a lead compound with pyrazole derivatives, resulting in a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. Among these, compound 15 demonstrated potent CDK2 inhibitory activity (Ki = 0.005 µM) and displayed antiproliferative effects against various cancer cell lines .
Antileishmanial Activity
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial activity. While specific studies on 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile are limited, its pyrazole scaffold suggests potential for addressing parasitic infections such as leishmaniasis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds, such as pyrazole derivatives, have been reported to exhibit diverse biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects . These effects are typically achieved through interactions with specific targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds, such as pyrazole derivatives, have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and viral infections .
Result of Action
Similar compounds have been reported to exhibit a range of effects, including anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-7(2,5-8)11-4-6(9)3-10-11/h3-4H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZBAFFVRSPDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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